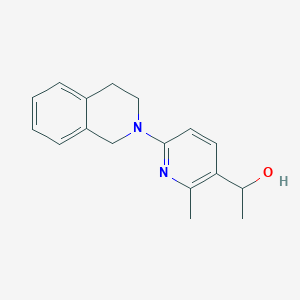

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol

Description

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety fused with a pyridine ring and an ethanol group

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C17H20N2O/c1-12-16(13(2)20)7-8-17(18-12)19-10-9-14-5-3-4-6-15(14)11-19/h3-8,13,20H,9-11H2,1-2H3 |

InChI Key |

WOLCTIIVZFNSNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol involves several steps. One common method is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides in the presence of a Lewis acid, such as aluminum chloride . The resulting dihydroisoquinoline can then be further functionalized to introduce the pyridine and ethanol groups.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds with similar structures have been investigated for their neuroactive properties, antioxidant activities, and antimicrobial effects .

Research has demonstrated that compounds related to this compound may exhibit various biological activities:

- Neuroprotective Effects : Studies indicate potential neuroprotective properties against neurodegenerative diseases .

- Antioxidant Activity : The compound may act as an antioxidant, offering protective effects against oxidative stress .

- Antimicrobial Properties : Similar compounds have been noted for their ability to inhibit microbial growth .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal highlighted the neuroprotective effects of similar dihydroisoquinoline derivatives in models of Parkinson's disease. The findings suggested that these compounds could mitigate neuronal cell death and improve motor function in animal models .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of isoquinoline derivatives indicated that these compounds could reduce oxidative stress markers in vitro. The study concluded that the presence of hydroxyl groups in the structure significantly enhances antioxidant activity .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, it is helpful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylisoquinoline | Isoquinoline base | Known for neuroactive properties |

| 3-Hydroxyisoquinoline | Hydroxy group at position 3 | Potential antioxidant activity |

| 6-Methoxyisoquinoline | Methoxy group at position 6 | Exhibits antimicrobial activity |

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:

3,4-Dihydroisoquinoline: This compound shares the dihydroisoquinoline core but lacks the pyridine and ethanol groups.

Tetrahydroisoquinoline: A fully saturated derivative of dihydroisoquinoline, it is used in the synthesis of bioactive molecules and has applications in medicinal chemistry.

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanol, with CAS number 1355223-47-0, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21N3

- Molecular Weight : 267.37 g/mol

- CAS Number : 1355223-47-0

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the dihydroisoquinoline moiety, which is known for various pharmacological effects.

- Neurotransmitter Modulation : Compounds containing dihydroisoquinoline structures have been shown to interact with neurotransmitter systems, potentially affecting serotonin and dopamine pathways.

- Antitumor Activity : Preliminary studies suggest that derivatives of dihydroisoquinoline exhibit antitumor properties by inhibiting specific kinases involved in cancer progression.

Case Study 1: Antitumor Effects

A study investigated the antitumor effects of a related compound on malignant pleural mesothelioma (MPM). The combination of trametinib and 4-methylumbelliferone demonstrated enhanced efficacy compared to monotherapies. This suggests that similar compounds may have synergistic effects when combined with other therapeutic agents .

Case Study 2: Neuroprotective Effects

Research on related dihydroisoquinoline derivatives has indicated potential neuroprotective effects. These compounds may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

Data Table: Biological Activity Summary

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions typically starting from commercially available pyridine derivatives. The structure-activity relationship indicates that modifications at specific positions on the dihydroisoquinoline core can significantly enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.